6,8-Diamino-3,4-dihydroquinolin-2(1H)-one
CAS No.: 651329-25-8
Cat. No.: VC16913690
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 651329-25-8 |
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Molecular Formula | C9H11N3O |
Molecular Weight | 177.20 g/mol |
IUPAC Name | 6,8-diamino-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H11N3O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,10-11H2,(H,12,13) |
Standard InChI Key | IVJANXLZNTVIIU-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2N)N |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 6,8-diamino-3,4-dihydroquinolin-2(1H)-one, reflects its core structure:
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A quinolinone scaffold (a bicyclic system comprising a benzene ring fused to a 2-pyridone ring)
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3,4-Dihydro saturation, reducing aromaticity in the pyridone ring
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Amino substituents at positions 6 and 8 on the benzene ring
Molecular formula:
Molecular weight: 178.20 g/mol (calculated from )
Key structural analogs:
The presence of two amino groups introduces significant polarity, likely enhancing water solubility in acidic media through protonation. X-ray crystallography data for analogous compounds suggest a planar bicyclic system with substituents adopting equatorial positions to minimize steric strain.
Synthetic Routes and Methodological Considerations
While no direct synthesis of 6,8-diamino-3,4-dihydroquinolin-2(1H)-one has been reported, plausible pathways can be extrapolated from related methodologies:
Nitro Reduction Strategy
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Nitro precursor synthesis:
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Catalytic hydrogenation:
Mechanistic considerations:
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Nitro reduction proceeds via nitroso and hydroxylamine intermediates
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Steric effects from the 3,4-dihydro moiety may slow reaction kinetics compared to fully aromatic analogs
Domino Reaction Approaches
Domino sequences combining cyclization and functionalization steps show promise for one-pot synthesis :
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Reduction-cyclization:
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Metal-mediated processes:
Physicochemical Properties
Predicted properties (based on and ):
Property | Value/Description |
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Melting point | 245–250°C (estimated via analog ) |
logP | 1.2–1.5 (moderate lipophilicity) |
pKa (amine) | ~8.5–9.5 (weak base) |
UV-Vis λₘₐₓ | 280–290 nm (π→π* transitions) |
Spectroscopic signatures:
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IR:
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3350 cm⁻¹ (N-H stretch, amine)
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1660 cm⁻¹ (C=O stretch, quinolinone)
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¹H NMR (DMSO-d₆):
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δ 6.5–7.0 ppm (aromatic H)
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δ 3.2–3.5 ppm (CH₂ in dihydro ring)
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δ 2.5–3.0 ppm (NH₂, broad)
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Challenges and Future Directions
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Synthetic optimization:
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Develop regioselective amination protocols to avoid 5- and 7-substituted byproducts
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Explore flow chemistry for safer nitro group handling
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Pharmacokinetic profiling:
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Assess blood-brain barrier penetration (critical for CNS targets)
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Evaluate metabolic stability via liver microsome assays
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Toxicological screening:
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Prioritize Ames test (mutagenicity) and hERG channel binding (cardiotoxicity risk)
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